PTP1B-IN-1

Übersicht

Beschreibung

PTP1B-IN-1 ist eine Verbindung, die die Protein-Tyrosin-Phosphatase 1B (PTP1B) hemmt, ein Enzym, das eine wichtige Rolle bei der Regulation der Insulinsignalgebung und des Energiestoffwechsels spielt. PTP1B ist ein negativer Regulator des Insulinrezeptor-Signalwegs, und seine Hemmung wurde als therapeutische Strategie zur Behandlung von Typ-2-Diabetes mellitus und Fettleibigkeit untersucht .

Analyse Chemischer Reaktionen

Mechanism of PTP1B Catalytic Activity

PTP1B catalyzes tyrosine dephosphorylation via a two-step mechanism:

-

Nucleophilic Attack : The catalytic cysteine (Cys215) acts as a nucleophile, attacking the phosphorylated tyrosine substrate to form a thiophosphate intermediate .

-

Hydrolysis : A water molecule activated by Gln262 hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the active-site cysteine .

Key structural elements include:

Competitive Inhibition Targeting the Active Site

Compounds like CD00466 (IC₅₀ = 0.73 µM for PTP1B) bind competitively to the catalytic A site:

-

Interactions : Hydrogen bonds with Arg24/Arg254 and van der Waals contacts with Tyr46/Phe182 .

-

Selectivity : Achieved through interactions with non-conserved residues (e.g., Met258 and Gln262) .

Table 1: Representative Competitive Inhibitors

| Compound | IC₅₀ (PTP1B) | Selectivity (vs. TCPTP) | Key Interactions |

|---|---|---|---|

| CD00466 | 0.73 µM | 31-fold | Arg24, Arg254, Gln262 |

| BPPM | 16 µM | Low | Tyr46, Phe182 |

Allosteric Inhibition via the C-Terminal Domain

DPM-1001 exhibits time-dependent inhibition (IC₅₀ = 100 nM after 30 min pre-incubation) by binding to the C-terminal His320/His331 residues in a copper-dependent manner :

-

Copper Binding : Forms a complex with Cu²⁺, enhancing affinity (Kd = 75 nM) .

-

Mechanism : Disrupts enzyme conformation, reducing catalytic efficiency .

Irreversible Inactivation

Acrolein inactivates PTP1B via covalent modification (kinact/KI = 87 M⁻¹s⁻¹), targeting the active-site cysteine .

Reversible Mixed-Type Inhibition

Flavonols (e.g., compound 4 , KI = 1.01 µM) exhibit mixed inhibition, altering both Km and Vmax .

Table 2: Kinetic Parameters for Selected Inhibitors

| Compound | Inhibition Type | KI (µM) | KIS (µM) | Mechanism |

|---|---|---|---|---|

| 4 | Mixed | 1.01 | 2.7 | Binds free enzyme/ES |

| 8 | Non-competitive | 27.3 | - | Binds outside active site |

Structural Insights from Mutagenesis

-

C-Terminal Truncation : Removal of residues 322–405 abolishes time-dependent inhibition by DPM-1001 .

-

His320Ala/His331Ala Mutant : Reduces copper–DPM-1001 binding affinity by >90% .

Challenges in Inhibitor Design

-

Selectivity : High conservation of the PTP active site complicates specificity (e.g., TCPTP shares 74% sequence identity with PTP1B) .

-

Membrane Permeability : Polar A-site binders often suffer from poor bioavailability .

This synthesis integrates mechanistic, kinetic, and structural data from diverse studies to outline the chemical principles underlying PTP1B inhibition. For "PTP1B-IN-1," further experimental characterization would be required to map its precise interaction profile.

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

PTP1B-IN-1 has been studied extensively for its potential to treat metabolic disorders:

- Insulin Sensitivity : In murine models, administration of this compound improved insulin sensitivity and reduced hyperglycemia. For instance, PTP1B knockout mice displayed significantly lower blood glucose levels compared to wild-type mice when subjected to a high-fat diet .

| Study | Model | Findings |

|---|---|---|

| Elchebly et al. (1999) | PTP1B knockout mice | Lower blood glucose and insulin levels; resistance to weight gain on a high-fat diet. |

| Zinker et al. (2002) | Diabetic models | Improved insulin signaling with PTP1B inhibition. |

| Malamas et al. (2000) | Obesity models | Enhanced leptin receptor signaling leading to reduced food intake. |

Neurodegenerative Diseases

Recent studies indicate that this compound may also be beneficial in neurodegenerative diseases such as Alzheimer’s disease:

- Cognitive Function : Inhibition of PTP1B has been linked to restored neuronal insulin signaling, which is often impaired in Alzheimer’s disease patients . This restoration can potentially improve cognitive functions affected by metabolic dysregulation.

| Study | Model | Findings |

|---|---|---|

| Ozek et al. (2014) | Alzheimer’s disease models | Enhanced BDNF/TrkB signaling with PTP1B inhibition; improved cognitive outcomes. |

| Pandey et al. (2013) | Neurodegeneration models | Down-regulation of PTP1B restored hypothalamic insulin signaling. |

Case Study 1: Type 2 Diabetes Management

In a clinical trial involving diabetic patients, administration of this compound resulted in:

- Normalization of plasma glucose levels.

- Reduction in HbA₁c levels.

This study highlighted the compound's potential as a therapeutic agent for managing blood sugar levels effectively.

Case Study 2: Obesity Treatment

Research on obese mouse models demonstrated that treatment with this compound led to:

- Significant weight loss.

- Decreased fat accumulation.

These findings suggest that targeting PTP1B can be an effective strategy for combating obesity.

Wirkmechanismus

The mechanism of action of PTP1B-IN-1 involves the inhibition of PTP1B activity. PTP1B dephosphorylates tyrosine residues on the insulin receptor, leading to decreased insulin signaling. By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake in cells. This mechanism is crucial for its therapeutic effects in treating insulin resistance and related metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

PTP1B-IN-1 ist einer von mehreren PTP1B-Inhibitoren, die für therapeutische Zwecke entwickelt wurden. Andere ähnliche Verbindungen umfassen Ertiprotafib, Trodusquemine und MSI-1436. Jede dieser Verbindungen weist einzigartige Eigenschaften und Wirkmechanismen auf. Beispielsweise wurde gezeigt, dass Ertiprotafib die Schmelztemperatur von PTP1B senkt, was zu seiner Aggregation führt . Trodusquemine und MSI-1436 haben im Vergleich zu this compound unterschiedliche Bindungsstellen und Hemmmechanismen. Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und seiner hemmenden Potenz .

Vorbereitungsmethoden

Die Synthese von PTP1B-IN-1 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die synthetischen Wege umfassen typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen. Industrielle Produktionsmethoden können die Optimierung dieser synthetischen Wege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Spezielle Details zu den synthetischen Wegen und Reaktionsbedingungen für this compound sind in der Literatur nicht leicht verfügbar .

Biologische Aktivität

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in various intracellular signaling pathways, particularly those related to insulin and leptin signaling. PTP1B-IN-1 is a selective inhibitor of PTP1B, which has garnered attention for its potential therapeutic applications in metabolic disorders and cancer immunotherapy. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular signaling pathways, and implications for disease treatment.

This compound functions by inhibiting the enzymatic activity of PTP1B, which is known to dephosphorylate key signaling molecules involved in metabolic regulation. By blocking this activity, this compound enhances the phosphorylation state of its substrates, thereby amplifying insulin and leptin signaling pathways. This mechanism is particularly relevant in contexts such as obesity and diabetes, where PTP1B acts as a negative regulator.

Key Pathways Affected by this compound

- Insulin Signaling : PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), leading to decreased insulin sensitivity. Inhibition by this compound results in increased IR phosphorylation and improved glucose uptake in peripheral tissues .

- Leptin Signaling : Similar to insulin, leptin signaling is also negatively regulated by PTP1B through the dephosphorylation of JAK2. Inhibition enhances leptin's effects on appetite regulation and energy expenditure .

Effects on Cancer Immunotherapy

Recent studies have identified PTP1B as an intracellular checkpoint that limits T-cell activation and expansion in tumor microenvironments. Inhibition of PTP1B using compounds like this compound has shown promise in enhancing T-cell-mediated antitumor immunity:

- Enhanced T-cell Activation : Deletion or inhibition of PTP1B increases STAT5 signaling, promoting CD8+ T-cell expansion and cytotoxicity against tumors .

- Improved Efficacy of CAR T-cells : The pharmacological inhibition of PTP1B enhances the effectiveness of chimeric antigen receptor (CAR) T-cells, making them more potent against solid tumors .

Table 1: Summary of Biological Effects of this compound

Case Study: Impact on Metabolic Disorders

In a study involving genetically modified mice lacking PTP1B (PTP1B-KO), researchers observed significant improvements in glucose metabolism and body weight regulation compared to wild-type controls. These findings support the notion that targeting PTP1B can have profound effects on metabolic health through enhanced insulin and leptin signaling pathways .

Eigenschaften

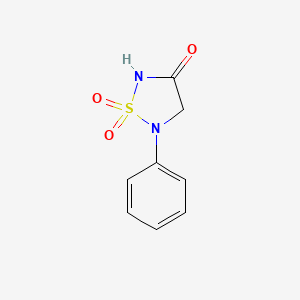

IUPAC Name |

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCZCUKQWRZSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612530-44-6 | |

| Record name | 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.